molecular formula C29H48N4O7 B12729081 Latanoprost acid arginine CAS No. 1224443-39-3

Latanoprost acid arginine

Cat. No.: B12729081
CAS No.: 1224443-39-3
M. Wt: 564.7 g/mol
InChI Key: KSGLGRAPOOXCBD-UQVCEMPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latanoprost acid arginine is a chemical of interest for ophthalmic research, particularly in the study of intraocular pressure (IOP) regulation. It is derived from Latanoprost, a prostaglandin F2α analog that is a well-established IOP-lowering agent . Latanoprost is a prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid . This active metabolite acts as a selective agonist for the FP prostanoid receptor . Receptor activation initiates a cascade that includes the upregulation of matrix metalloproteinases, leading to the remodeling of the extracellular matrix in the ciliary body and enhancing the uveoscleral outflow of aqueous humor, thereby reducing IOP . The addition of arginine, a precursor to the signaling molecule nitric oxide (NO), is hypothesized to provide a dual mechanism of action . NO is known to mediate the relaxation of the trabecular meshwork and Schlemm's canal, which facilitates aqueous humor outflow through the conventional pathway . Early-stage animal research has explored the co-administration of latanoprost with arginine, suggesting a potential for enhanced IOP reduction . Consequently, this compound is provided for research use to investigate novel mechanisms for managing ocular hypertension and glaucoma, with a focus on the synergistic potential of prostaglandin and nitric oxide signaling pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1224443-39-3

Molecular Formula

C29H48N4O7

Molecular Weight

564.7 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H34O5.C6H14N4O2/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28;7-4(5(11)12)2-1-3-10-6(8)9/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b6-1-;/t18-,19+,20+,21-,22+;4-/m00/s1

InChI Key

KSGLGRAPOOXCBD-UQVCEMPKSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Latanoprost Acid Arginine

Chemical Synthesis Pathways for Latanoprost (B1674536) Acid Precursors

The synthesis of latanoprost acid, the biologically active form of latanoprost, is a complex process that requires precise control of stereochemistry at multiple chiral centers. The foundational strategies for its synthesis often rely on building upon a pre-formed, stereochemically defined cyclopentane (B165970) core, to which the alpha (α) and omega (ω) side chains are sequentially attached.

A cornerstone in the synthesis of prostaglandins (B1171923) and their analogs, including latanoprost, is the use of the Corey lactone. unimi.itdntb.gov.ua Industrial manufacturing processes are frequently based on variations of the strategy originally developed by Corey. unimi.it A common starting material is the (-)-Corey lactone benzoate (B1203000), a bicyclic lactone that already contains the correct stereochemistry for several of the chiral centers needed in the final product. unimi.itresearchgate.net

The general synthetic route involves several key transformations:

Oxidation: The hydroxyl group on the Corey lactone is oxidized to a ketone. google.com

Side-Chain Introduction: The ω-side chain is introduced, typically via a phosphonate (B1237965) reagent in a Horner-Wadsworth-Emmons reaction, to yield an enone intermediate. unimi.it

Stereoselective Reduction: The newly formed ketone on the ω-side chain is stereoselectively reduced to the desired (S)-alcohol. google.com

Saturation (if necessary): For latanoprost, the double bond in the ω-side chain is hydrogenated. researchgate.net

Lactone Reduction: The core lactone functional group is reduced to a lactol (a hemiacetal). researchgate.netgoogle.com

α-Side Chain Elongation: The α-side chain is added using a Wittig reaction, which forms the carboxylic acid moiety. researchgate.netgoogle.com

Deprotection: Finally, protecting groups used to shield reactive hydroxyl groups throughout the synthesis are removed to yield latanoprost acid. google.com

This convergent approach allows for the efficient construction of the complex molecule while maintaining stereochemical integrity. researchgate.net

The stereocontrolled synthesis of latanoprost acid precursors relies on a series of highly specific and selective chemical reactions. The choice of reagents is critical for achieving the correct orientation of functional groups, particularly the hydroxyl groups on the cyclopentane ring and the ω-side chain.

Dess-Martin Oxidation: This reaction is used to convert the secondary alcohol of the Corey lactone into a ketone without disturbing other functional groups. The Dess-Martin periodinane is a mild and efficient reagent for this purpose. google.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is employed to attach the ω-side chain to the cyclopentanone (B42830) core. unimi.it It involves the condensation of a ketophosphonate with the ketone, typically yielding an α,β-unsaturated ketone (enone) intermediate. unimi.it

Stereoselective Ketone Reduction: The reduction of the C-15 ketone on the ω-side chain is one of the most critical steps for biological activity. Reagents such as L-selectride or (-)-B-chlorodiisopinocamphenylborane are used to ensure the formation of the desired 15(S)-hydroxyl stereoisomer with high selectivity. google.comgoogle.com The use of (-)-B-chlorodiisopinocamphenylborane has been noted as a particularly effective method for this stereoselective reduction. google.com

Diisobutylaluminum Hydride (DIBAL-H) Reduction: DIBAL-H is a reducing agent used to selectively reduce the lactone in the core structure to a lactol (hemiacetal). researchgate.net This reaction is typically performed at very low temperatures, such as -78°C, to prevent over-reduction to the diol. researchgate.netgoogle.com

Wittig Reaction: The Wittig reaction is used to install the α-side chain. google.com The lactol intermediate is reacted with a phosphorus ylide, such as 5-(triphenylphosphoranylidene)pentanoic acid, to form the final heptenoic acid side chain. google.comgoogle.com

Table 1: Key Reactions and Reagents in Latanoprost Acid Synthesis

ReactionPurposeKey Reagent(s)Reference
Dess-Martin OxidationOxidation of Corey lactone alcohol to a ketoneDess-Martin periodinane google.com
Horner-Wadsworth-EmmonsIntroduction of the ω-side chainKetophosphonate unimi.it
Stereoselective ReductionFormation of the 15(S)-hydroxyl group(-)-B-chlorodiisopinocamphenylborane, L-selectride google.comgoogle.com
Lactone ReductionConversion of lactone to a lactol (hemiacetal)Diisobutylaluminum Hydride (DIBAL-H) researchgate.net
Wittig ReactionElongation of the α-side chainPhosphorus ylide (e.g., 5-(triphenylphosphoranylidene)pentanoic acid) google.comgoogle.com

Protecting groups are essential in multi-step syntheses to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. In latanoprost synthesis, hydroxyl groups are the primary sites requiring protection.

Benzoyl Group: The commercially available Corey lactone often comes with its hydroxyl group protected as a benzoate ester. unimi.it This group is stable under various reaction conditions used to build the side chains. The deprotection, or removal, of the benzoyl group is typically achieved under basic conditions, for instance, using potassium carbonate in methanol (B129727), to liberate the free hydroxyl group. researchgate.net

Tetrahydropyranyl (THP) Group: After the initial side-chain manipulations and deprotection of the benzoyl group, the resulting diol intermediate often requires re-protection before subsequent steps. researchgate.net The tetrahydropyranyl (THP) group is commonly used for this purpose. researchgate.netgoogle.com It protects the C-11 and C-15 hydroxyls during the Wittig reaction. The final deprotection of the THP ethers is accomplished under acidic conditions, for example, using pyridinium (B92312) p-toluenesulfonate (PPTS), to yield the final diol structure of latanoprost. google.comgoogle.com

Table 2: Protecting Groups in Latanoprost Synthesis

Protecting GroupFunctional Group ProtectedDeprotection Reagent/ConditionReference
Benzoyl (Bz)HydroxylPotassium carbonate in methanol (basic) researchgate.net
Tetrahydropyranyl (THP)Diol (Hydroxyls)Pyridinium p-toluenesulfonate (PPTS) (acidic) google.comgoogle.com

Formation of Latanoprost Acid Arginine Salt

Latanoprost acid, the active metabolite, can be challenging to handle as a pure substance. To improve its physical properties, it can be converted into a salt. caymanchem.com The formation of the this compound salt is an acid-base reaction where the carboxylic acid group of latanoprost acid donates a proton to the basic guanidinium (B1211019) group of the amino acid L-arginine.

This salt formation serves a crucial purpose in the manufacturing and formulation process. It converts the often oily or amorphous latanoprost free acid into a crystalline solid. caymanchem.com This crystalline form offers improved ease of handling and stability, making it ideal for use as a synthetic intermediate or for compounding into mixtures. caymanchem.com The use of L-arginine is a preferred method for creating a stable, isolatable salt of the latanoprost acid. google.com

The selection of an appropriate solvent system is critical for the successful precipitation and crystallization of the this compound salt. The ideal solvent is one in which the salt has limited solubility, thereby promoting its precipitation from the solution in a pure, crystalline form.

Solvents such as acetonitrile (B52724) and tetrahydrofuran (B95107) are often evaluated for such processes. Data indicates that the L-arginine salt of latanoprost acid is only slightly soluble in acetonitrile. caymanchem.com This low solubility makes acetonitrile a suitable solvent for crystallization, as it facilitates the separation of the solid salt from the reaction mixture and any soluble impurities. The optimization process typically involves controlling parameters such as temperature, concentration, and stirring speed to influence crystal size and purity. For instance, a common technique involves dissolving the crude salt in a minimal amount of a "good" solvent and then inducing precipitation by adding an "anti-solvent" like acetonitrile, in which the salt is poorly soluble.

Table 3: Solubility of Latanoprost Acid L-Arginine Salt

SolventSolubilityReference
AcetonitrileSlightly soluble (0.1-1 mg/ml) caymanchem.com
MethanolSlightly soluble (0.1-1 mg/ml) caymanchem.com

Optimization of Synthesis for Research-Grade Yield and Purity

Several synthetic approaches have been developed to produce Latanoprost with high purity. A common starting material is the Corey lactone diol, a versatile chiral precursor. researchgate.netias.ac.in One improved process describes a synthesis that achieves excellent optical purity (diastereomeric excess of 99.9%) without resorting to preparative High-Performance Liquid Chromatography (HPLC) for the final product. researchgate.net This was accomplished through the effective purification of a key hydroxyl intermediate via solvent crystallization and by carefully selecting reaction conditions to prevent the inversion of the chiral center at the C-15 position. researchgate.net

Purification is a critical aspect of obtaining high-purity material. For Latanoprost acid and its ester form, various chromatographic techniques are employed. Methods range from normal-phase silica (B1680970) gel chromatography to medium and high-pressure liquid chromatography. google.comgoogle.com The choice of eluent is crucial; mixtures such as ethyl acetate/hexane, heptane/isopropanol, and normal hexane/ethanol have been successfully used to separate Latanoprost from its isomers and other impurities. google.comgoogle.com For instance, purification using a cyano group silica gel column with a normal hexane:isopropanol (96:4) mobile phase yielded Latanoprost with a purity of 99.92%. google.com Similarly, using a spherical silica gel column with normal hexane:ethanol (97:3) resulted in 99.94% purity. google.com These methods are effective at removing critical impurities, including the (15S)-latanoprost diastereomer and 5,6-trans-latanoprost isomer. google.comresearchgate.net

The following table summarizes various optimized synthetic and purification methods for Latanoprost, highlighting the yields and purity levels achieved.

MethodologyKey Steps/FeaturesReported YieldReported PurityReference
Improved Process via Intermediate PurificationSolvent crystallization of hydroxyl intermediate; avoids preparative HPLC.Not specifiedde >99.9% researchgate.net
Pot-Economical Total SynthesisOrganocatalyst-mediated Michael reaction; 6 reaction pots.24% (overall)Nearly optically pure nih.gov
Convergent SynthesisEight synthetic steps from a novel enantiomerically pure "ω chain" synthon.16.9% (overall)High purity, absence of (15S)-diastereomer researchgate.net
Chromatographic PurificationSilica gel column with heptane:isopropanol eluent followed by preparative HPLC.Not specified>99.8% google.com
Chromatographic PurificationCyano group silica gel column with normal hexane:isopropanol (96:4) eluent.89% (purification step)99.92% google.com

Derivatization and Modification for Research Probes (e.g., Deuterium (B1214612) Labeling for Mechanistic Studies)

The chemical modification of Latanoprost acid is essential for creating research probes to investigate its biological mechanisms, metabolic pathways, and for quantitative bioanalysis. Deuterium labeling is a particularly powerful technique used for these purposes. chem-station.com

Isotopically labeled analogs, such as deuterated Latanoprost acid, are indispensable as internal standards for sensitive quantification in biological samples using methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). researchgate.net The replacement of hydrogen with deuterium creates a compound that is chemically identical in its behavior during extraction and chromatographic separation but is distinguishable by its higher mass in a mass spectrometer. The use of tetra-deuterated analogs of Latanoprost and Latanoprost free acid has been reported for achieving sensitive and accurate quantification in plasma. researchgate.net

Furthermore, deuterium labeling is a key tool for mechanistic studies. The substitution of a hydrogen atom with deuterium can alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE). chem-station.com By strategically placing deuterium labels on the Latanoprost acid molecule, researchers can probe enzymatic reaction mechanisms involved in its metabolism. For instance, studying the metabolism of deuterated prostaglandins helps to elucidate the specific enzymes and pathways responsible for their degradation. nih.gov

The synthesis of deuterated prostaglandin (B15479496) analogs often involves introducing the deuterium label at a late stage to maximize efficiency. This can be achieved by using deuterated reagents in one of the final synthetic steps. For example, in the synthesis of a deuterated prostaglandin metabolite, a deuterium-labeled side chain was introduced via a cuprate (B13416276) conjugate addition to a cyclopentenone core. nih.gov A similar strategy could be employed for Latanoprost acid, where a deuterated ω-side-chain synthon is coupled to the cyclopentane ring.

The table below outlines the applications of derivatized Latanoprost acid and related prostaglandins as research probes.

Derivatization MethodCompoundApplicationPurposeReference
Deuterium LabelingTetra-deuterated Latanoprost & Latanoprost free acidQuantitative BioanalysisInternal standard for LC-MS/MS quantification in plasma. researchgate.net
Deuterium LabelingDeuterated tetranor-PGE1 (Prostaglandin Metabolite)Metabolic StudiesStandard for quantification of urinary metabolites. nih.gov
Deuterium LabelingGeneral Organic MoleculesMechanistic StudiesTo study the Kinetic Isotope Effect (KIE) and elucidate reaction mechanisms. chem-station.com

Advanced Analytical Characterization and Impurity Profiling of Latanoprost Acid Arginine

Chromatographic Techniques for Separation and Quantification in Research Samples

The separation and quantification of latanoprost (B1674536) acid from its related substances require highly efficient and sensitive chromatographic methods. Given that Latanoprost acid arginine is a salt, analytical methods developed for latanoprost and latanoprost acid are directly applicable, as the separation is focused on the parent acid molecule.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet/Visible (UV/Vis) Detection

High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is a fundamental technique for the analysis of this compound. researchgate.netnih.govmdpi.com The method's simplicity and robustness make it suitable for routine analysis and quantification in research samples. researchgate.net Detection is typically performed at low wavelengths, such as 200 nm, 205 nm, or 210 nm, due to the weak absorbance of the latanoprost molecule. nih.govnih.gov

Method development often involves optimizing mobile phase composition, flow rate, and column temperature to achieve adequate separation. For instance, a validated method for latanoprost utilized a mobile phase of acetonitrile (B52724) and 0.1% v/v formic acid (60:40, v/v) with UV detection at 200 nm. nih.gov Another method employed a mixture of acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, with detection at 205 nm. researchgate.net The linearity of these methods is established across a range of concentrations, ensuring accurate quantification. researchgate.netnih.govresearchgate.net

Table 1: Example HPLC-UV Method Parameters for Latanoprost Analysis

Parameter Condition 1 Condition 2
Mobile Phase Acetonitrile: 0.1% v/v Formic Acid (60:40, v/v) Acetonitrile: Water with 0.1% TFA, pH 3.0 (70:30, v/v)
Column C18 (Temperature: 40°C) Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)
Flow Rate 1 mL/min 1 mL/min
Detection Wavelength 200 nm 205 nm
Linearity Range 0.212-10 µg/mL 0.0125-1 µg/mL

| Correlation Coefficient (R²) | 0.9999 | 0.999 |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of latanoprost and its derivatives due to their lipophilic nature. caymanchem.comsemanticscholar.org This technique utilizes a nonpolar stationary phase (e.g., C18 or cyano) and a polar mobile phase. semanticscholar.orgjocpr.com

A typical RP-HPLC method for latanoprost involves a C18 column with a mobile phase consisting of an aqueous component (like a phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile. researchgate.netjocpr.com For example, one method successfully separated latanoprost using a Waters Symmetry C18 column with a mobile phase of 0.05% (v/v) trifluoroacetic acid in water and acetonitrile (40:60 v/v) at a flow rate of 1 mL/min. jocpr.com The detection and quantification limits for latanoprost in RP-HPLC methods can be very low, with some methods achieving a limit of quantification (LOQ) of 0.019 µg/ml. researchgate.net

Table 2: Performance Characteristics of a Validated RP-HPLC Method

Parameter Result
Linearity Range 40–60 µg/mL (Latanoprost)
0.05–2.77 µg/mL (Related Substances)
Correlation Coefficient (r) 0.999
Recovery 98.0–102.0% (Assay)
90.0–110.0% (Impurities)
Limit of Detection (LOD) 0.025 µg/mL

| Limit of Quantification (LOQ) | 0.35 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For trace-level analysis and the identification of metabolites and degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govresearchgate.net This technique is particularly useful for analyzing biological samples where concentrations are expected to be very low. nih.gov

LC-MS/MS methods for prostaglandins (B1171923) often employ electrospray ionization (ESI) in either positive or negative ion mode. researchgate.net The analysis of latanoprost acid has been successfully performed using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode, which enhances specificity. researchgate.net Sample preparation for biological matrices may involve protein precipitation or liquid-liquid extraction to remove interferences. researchgate.net The sensitivity of LC-MS/MS allows for detection limits in the picogram per milliliter (pg/mL) range. researchgate.net

Application of Chiral and Cyano Columns for Isomeric Separation

The synthesis of latanoprost can result in the formation of several stereoisomers, which may have different pharmacological activities. Therefore, the separation of these isomers is a critical aspect of impurity profiling. Chiral chromatography is essential for separating enantiomers, which have identical physical and chemical properties in an achiral environment. nih.govmdpi.com

A highly effective approach for the comprehensive separation of latanoprost and its isomers involves the use of a combined stationary system comprising both chiral and cyano columns. nih.govmdpi.com This combination allows for the separation of not only the main component from its isomers but also from other related substances. nih.gov Reverse-phase gradient elution is often employed with this column setup to achieve the desired resolution. nih.gov

Characterization of Related Substances and Degradants in Research Material

Impurity profiling is a crucial component of the analytical characterization of this compound. This involves the identification and quantification of process-related impurities and degradation products.

Identification and Quantification of Latanoprost Isomers (e.g., (15S)-latanoprost, 5,6-trans latanoprost, latanoprost enantiomer)

Several isomers of latanoprost are considered potential impurities. These include (15S)-latanoprost, where the hydroxyl group at the C-15 position is inverted, and 5,6-trans-latanoprost, which is a geometric isomer. researchgate.net The enantiomer of latanoprost is another critical chiral impurity. nih.gov

Chromatographic methods have been developed to separate and quantify these specific isomers. For instance, a baseline separation of latanoprost from (15S)-latanoprost and 5,6-trans-latanoprost was achieved using an NH2 column with a mobile phase of heptane, 2-propanol, and acetonitrile. researchgate.net More advanced methods using a combination of chiral and cyano columns can separate these isomers as well as the latanoprost enantiomer from the main drug substance. nih.govmdpi.com The validation of these methods includes assessing linearity, precision, and accuracy for each of the specified isomers. researchgate.net

Table 3: Common Latanoprost Isomers and Related Substances

Compound Name Type of Impurity
(15S)-latanoprost Epimer
5,6-trans latanoprost Geometric Isomer
Latanoprost enantiomer Enantiomer
Latanoprost acid Hydrolysis Degradant/Metabolite

Analysis of Specific Degradation Products

The stability of latanoprost is a critical aspect, and its degradation can lead to the formation of several related substances. Key degradation products and process-related impurities that are monitored include 15-ketolatanoprost, triphenylphosphine (B44618) oxide (TPPO), and propan-2-yl 5-(diphenylphosphoryl)pentanoate (IDPP). mdpi.comresearchgate.net

15-ketolatanoprost: This is a known metabolite and a potential impurity that can be formed through the oxidation of the C-15 hydroxyl group of latanoprost. mdpi.comcaymanchem.com It is considered an active metabolite of latanoprost. caymanchem.com Analytical methods have been developed to quantify 15-ketolatanoprost, with a reported lowest quantification of 0.068 μg/ml. rsc.orgrsc.org

Triphenylphosphine oxide (TPPO): TPPO is a common byproduct in chemical syntheses involving triphenylphosphine, such as the Wittig and Mitsunobu reactions, which can be used in the synthesis of prostaglandin (B15479496) analogs. nih.gov Its presence in the final product is considered a process-related impurity. Chromatographic methods are capable of separating TPPO from latanoprost and its other impurities. mdpi.comnih.gov

Propan-2-yl 5-(diphenylphosphoryl)pentanoate (IDPP): This is another synthetic derivative that can be present as a process-related impurity. mdpi.comresearchgate.net Analytical methods have been developed to specifically detect and quantify IDPP alongside latanoprost and its other degradation products. mdpi.com

A summary of common degradation products and impurities is presented below.

Impurity/Degradation ProductTypeMethod of Formation/Origin
Latanoprost acid (Impurity H)Degradation ProductHydrolysis of the isopropyl ester of latanoprost. mdpi.com
15-ketolatanoprostDegradation Product / MetaboliteOxidation of the C-15 hydroxyl group. mdpi.comcaymanchem.com
5,6-trans-latanoprost (Impurity F)Process Impurity / Degradation ProductIsomerization. Can increase upon exposure to UV light in combination products. mdpi.com
(15S)-latanoprost (Impurity E)Process ImpurityIsomerization. mdpi.com
Triphenylphosphine oxide (TPPO)Process ImpurityByproduct of chemical synthesis. mdpi.comnih.gov
Propan-2-yl 5-(diphenylphosphoryl)pentanoate (IDPP)Process ImpuritySynthetic derivative. mdpi.com

Forced Degradation Studies under Controlled Conditions

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. mdpi.comrsc.org Latanoprost has been subjected to various stress conditions, including high temperatures, UV light, alkalis, acids, and oxidizing agents, to elucidate its degradation profile. mdpi.comresearchgate.netnih.gov

Aqueous solutions of latanoprost are known to be unstable and sensitive to increased temperatures and light. mdpi.comresearchgate.net Studies have shown that extreme pH conditions, oxidation, light, and heat are significant factors leading to a high degree of latanoprost degradation. researchgate.netnih.gov

The following table summarizes the outcomes of forced degradation studies on latanoprost under different conditions:

Stress ConditionObservationsMajor Degradation Products Formed
Alkaline Hydrolysis (e.g., 0.2 M NaOH) Complete hydrolysis of the isopropyl ester can occur, leading to the formation of 100% latanoprost acid. Milder conditions are sometimes used to achieve partial degradation. mdpi.comLatanoprost acid (Impurity H). mdpi.com
Acidic Hydrolysis Latanoprost shows degradation under acidic conditions. rsc.orgLatanoprost acid (Impurity H). mdpi.com
Oxidation (e.g., 30% H₂O₂) Significant degradation occurs under oxidative stress. rsc.orgresearchgate.net This can lead to the formation of oxidation-induced impurities. researchgate.net15-ketolatanoprost and other oxidative derivatives. mdpi.comresearchgate.net
Thermal Degradation (e.g., 37°C and 50°C) Measurable degradation occurs at elevated temperatures. The degradation rate at 50°C is higher than at 37°C. northwestern.edunih.govLatanoprost acid (Impurity H). mdpi.com
Photodegradation (UV light) Latanoprost is unstable upon exposure to UV light. geneesmiddeleninformatiebank.nl In combination products (e.g., with timolol), UV exposure can lead to a significant decrease in latanoprost content and an increase in impurity F (5,6-trans latanoprost). mdpi.comImpurity F (5,6-trans latanoprost). mdpi.com

Method Validation Parameters for Robust Research Applications

To ensure that the analytical methods used for this compound are reliable and reproducible, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). rsc.orgrsc.org

Assessment of Linearity, Accuracy, and Precision

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For latanoprost and its related substances, linearity is typically established over a range of concentrations. Studies have demonstrated good linearity for latanoprost, often with a correlation coefficient (r²) greater than 0.999. researchgate.netnih.govresearchgate.netresearchgate.net For instance, linearity has been shown in the range of 40–60 µg/mL for latanoprost and 0.05–2.77 µg/mL for its related substances. researchgate.netnih.govresearchgate.net

Accuracy: Accuracy is determined by how close the measured value is to the true value. It is often assessed through recovery studies. For latanoprost, recovery values are typically expected to be within 98.0–102.0%. researchgate.netnih.govresearchgate.net

Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For latanoprost analysis, the RSD for intra- and inter-day precision is generally required to be less than 2.0%. researchgate.netresearchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Impurities

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. akjournals.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. akjournals.com

Determining the LOD and LOQ for impurities is crucial for controlling their levels in the drug substance. Various studies have reported the LOD and LOQ for latanoprost and its impurities.

The table below presents examples of reported LOD and LOQ values for latanoprost and some of its impurities.

AnalyteLODLOQ
Latanoprost0.025 µg/mL researchgate.netnih.govresearchgate.net0.035 µg/mL researchgate.net
Latanoprost3 ng/mL researchgate.net10 ng/mL researchgate.net
Latanoprost acid0.030 µg/mL (as LOQ) rsc.orgrsc.orgN/A
15-ketolatanoprost0.068 µg/mL (as LOQ) rsc.orgrsc.orgN/A
(15S)-latanoprost0.39 µg/mL akjournals.comakjournals.com1.17 µg/mL akjournals.com
5,6-trans-latanoprost0.42 µg/mL akjournals.comakjournals.com1.29 µg/mL akjournals.com

Confirmation of Stability-Indicating Power of Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. wjpsonline.com The stability-indicating nature of a method is confirmed through forced degradation studies. mdpi.comrsc.org By demonstrating that the degradation products are well-separated from the main active ingredient peak and from each other, the method is proven to be specific and suitable for stability studies. mdpi.comrjptonline.org The mass balance, which is the sum of the assay of the active ingredient and the percentage of impurities, should be close to 100%, indicating that all degradation products have been accounted for. mdpi.com

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound and its related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. ¹H-NMR spectra of latanoprost have been used to identify the different proton groups within the molecule. researchgate.net NMR, in combination with chromatographic separation, can be used for the unambiguous identification of unknown substances or impurities. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of latanoprost shows characteristic peaks corresponding to its functional groups, such as the O-H stretching of the hydroxyl groups, C-H stretching of the aliphatic chains, and the C=O stretching of the ester carbonyl group. researchgate.net For instance, the IR spectrum of pure latanoprost displays key peaks at approximately 3374 cm⁻¹ (O-H stretch), 2933 cm⁻¹ (C-H stretch), and 1729 cm⁻¹ (ester carbonyl stretch). researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. It is used in conjunction with liquid chromatography (LC-MS/MS) for the identification of unknown impurities and degradation products. semanticscholar.orgmdpi.com For example, LC-ESI-qTof (Liquid Chromatography-Electrospray Ionization-quadrupole Time-of-Flight) mass spectrometry has been used to analyze latanoprost. nih.gov This technique is instrumental in the structural characterization of novel degradation products found during stability studies. researchgate.netnih.gov

Pharmacological Research and Mechanism of Action Studies for Latanoprost Acid

Receptor Binding and Agonist Selectivity Studies

The mechanism of action of latanoprost (B1674536) acid is rooted in its specific interaction with prostanoid receptors. Extensive research has characterized its binding affinity and selectivity, confirming its primary action at the FP receptor.

Affinity for Prostaglandin (B15479496) F (FP) Receptors

Latanoprost acid demonstrates a high and selective binding affinity for the prostaglandin F (FP) receptor. caymanchem.comcaymanchem.com Studies have determined its inhibition constant (Ki) at the FP receptor to be approximately 98 nM (or 0.098 µM). caymanchem.comcaymanchem.comnih.gov This strong affinity underscores its function as a potent FP receptor agonist, which is central to its therapeutic effects. medchemexpress.comselleckchem.com

Binding Affinity of Latanoprost Acid for the FP Receptor

CompoundReceptorBinding Affinity (Ki)Source
Latanoprost AcidProstaglandin F (FP)98 nM caymanchem.comnih.gov

Selectivity Profile across other Prostanoid Receptors (e.g., EP1, EP2, EP3, EP4, DP, IP, TP)

While potent at the FP receptor, latanoprost acid exhibits significantly lower affinity for other prostanoid receptors, highlighting its selectivity. caymanchem.comarvojournals.org It shows some activity at the EP1 and EP3 receptors but has little to no effect on EP2, DP, IP, and TP prostanoid receptors. rndsystems.com Research indicates that latanoprost acid is a much more selective FP receptor agonist compared to the endogenous prostaglandin F2α. arvojournals.org

The binding affinities (Ki) for various prostanoid receptors are detailed below, demonstrating a clear preference for the FP receptor over others. caymanchem.comcaymanchem.com

Selectivity Profile of Latanoprost Acid Across Prostanoid Receptors

ReceptorBinding Affinity (Ki) in µMSource
FP0.098 caymanchem.comcaymanchem.com
EP12.06 caymanchem.comcaymanchem.com
EP37.519 caymanchem.comcaymanchem.com
DP≥20 caymanchem.comcaymanchem.com
EP239.667 caymanchem.comcaymanchem.com
TP≥60 caymanchem.comcaymanchem.com
EP475 caymanchem.comcaymanchem.com
IP≥90 caymanchem.comcaymanchem.com

Intracellular Signaling Pathways and Molecular Mechanisms

Upon binding to the FP receptor, latanoprost acid triggers a cascade of intracellular events that mediate its pharmacological effects. These include the activation of specific signaling pathways and the modulation of cellular processes.

Induction of Phosphoinositide Turnover in Cultured Cells

Latanoprost acid has been shown to induce phosphoinositide (PI) turnover, a key second messenger signaling pathway, in various cell types that endogenously express FP receptors. caymanchem.com This functional activity has been demonstrated in human ciliary muscle cells, human trabecular meshwork cells, mouse NIH3T3 fibroblasts, and rat A7r5 vascular smooth muscle cells. caymanchem.com Furthermore, its activity has been confirmed in HEK293 cells engineered to express human ocular FP receptors. caymanchem.com

The potency of latanoprost acid in stimulating PI turnover varies across different cell lines, as indicated by the EC50 values. caymanchem.com

EC50 Values for Latanoprost Acid-Induced Phosphoinositide Turnover

Cell LineEC50 (nM)Source
Mouse NIH3T3 fibroblasts32 caymanchem.com
Human trabecular meshwork cells35 caymanchem.com
Rat A7r5 vascular smooth muscle cells35 caymanchem.com
HEK293 cells (expressing human ocular FP receptors)45.7 caymanchem.com
Human ciliary muscle cells124 caymanchem.com

Modulation of Intracellular Calcium Levels

In addition to stimulating PI turnover, latanoprost acid can modulate intracellular calcium levels. caymanchem.com This effect is particularly noted in cells expressing the EP1 receptor. In an aequorin-based calcium assay using hEP1-5/293-AEQ17 cells, latanoprost acid was found to increase intracellular calcium levels with an EC50 of 119 nM. caymanchem.com It has also been suggested that latanoprost acid may reduce intracellular calcium concentrations, which could inhibit the activation of the enzyme calpain. nih.govresearchgate.net

Regulation of Extracellular Matrix Remodeling and Matrix Metalloproteinases (MMPs)

A significant part of latanoprost acid's mechanism of action involves the remodeling of the extracellular matrix (ECM). drugbank.comnih.gov This is achieved through the regulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components. nih.gov

In studies on cultured human ciliary muscle cells, treatment with latanoprost acid led to a reduction in ECM components such as collagens I, III, and IV, fibronectin, laminin, and hyaluronan. nih.gov Concurrently, there was an increase in the levels of MMP-2 and MMP-3. nih.gov In human trabecular meshwork cells, latanoprost acid treatment has been shown to increase the mRNA expression of MMP-1, MMP-3, MMP-17, and MMP-24. arvojournals.orgnih.gov This upregulation of MMPs contributes to the remodeling of the ECM, which is believed to facilitate aqueous humor outflow. drugbank.comnih.gov

Effects of Latanoprost Acid on Extracellular Matrix and MMPs

Cell TypeEffectSpecific Molecules AffectedSource
Human Ciliary Muscle CellsDecreased ECM ComponentsCollagens I, III, IV, Fibronectin, Laminin, Hyaluronan nih.gov
Increased MMPsMMP-2, MMP-3 nih.gov
Human Trabecular Meshwork CellsIncreased MMP mRNAMMP-1, MMP-3, MMP-17, MMP-24 arvojournals.orgnih.gov

Effects on Expression of Matrix Components

Latanoprost acid has been shown to modulate the extracellular matrix (ECM) within ocular tissues, which is a key aspect of its mechanism to increase aqueous humor outflow. In vitro studies using cultured human ciliary muscle cells have demonstrated that treatment with latanoprost acid leads to a reduction in several major components of the ECM. nih.govnih.gov Specifically, a decreased expression of collagen I, III, and IV, as well as fibronectin, laminin, and hyaluronans, has been observed. nih.govnih.gov This remodeling of the ECM is thought to create wider spaces between the ciliary muscle bundles, thereby facilitating the uveoscleral outflow of aqueous humor. nih.govarvojournals.org

In animal models, particularly in monkeys, the topical application of latanoprost has been associated with a decrease in immunostained collagen VI and IV in the anterior part of the ciliary muscle. nih.gov Further studies have described fragmentation of collagen types I and III, alongside a reduction in the density and branching of type IV collagen and laminin. arvojournals.org

However, there are some conflicting findings regarding fibronectin. While some studies on ciliary muscle cells report a decrease, other research on different cell types, such as immortalized human trabecular meshwork (iHTM) cells and the human T lymphoblast (MOLT-3) cell line, indicated that latanoprost increased intracellular fibronectin and up-regulated fibronectin mRNA expression. nih.govplos.org This suggests that the effect of latanoprost acid on fibronectin may be cell-type specific.

Matrix ComponentEffect of Latanoprost AcidCell/Tissue ModelReference
Collagen I, IIIReducedCultured human ciliary muscle cells nih.govnih.gov
Collagen IVReducedCultured human ciliary muscle cells, Monkey ciliary muscle nih.gov
Collagen VIDecreasedMonkey ciliary muscle nih.gov
HyaluronansReducedCultured human ciliary muscle cells nih.govnih.gov
FibronectinReducedCultured human ciliary muscle cells nih.govnih.gov
FibronectinIncreased/Up-regulatediHTM cells, MOLT-3 cells nih.govplos.org
LamininReducedCultured human ciliary muscle cells nih.govnih.gov

Influence on TIGR (Trabecular Meshwork Inducible Glucocorticoid Response Gene) or Myocilin (MYOC) Expression

The Trabecular Meshwork Inducible Glucocorticoid Response (TIGR) gene, also known as Myocilin (MYOC), encodes a protein that is expressed in the trabecular meshwork. nih.govwikipedia.org Mutations in the MYOC gene are a significant cause of glaucoma, and the accumulation of mutated myocilin protein in trabecular meshwork cells is believed to contribute to the disease's pathology. wikipedia.org

Research in animal models has suggested that topical application of prostaglandin F2α (PGF2α), of which latanoprost is an analog, can reduce the expression of TIGR/MYOC. nih.gov This finding points to a potential mechanism by which latanoprost acid could have a beneficial effect on the trabecular meshwork, although this area requires more direct investigation with latanoprost acid itself. The expression of the TIGR gene is known to be induced by glucocorticoids, and its product is an olfactomedin-related glycoprotein. nih.gov

Inhibition of RANKL-induced Osteoclastogenesis and Function

Beyond its effects in the eye, latanoprost has been studied for its potential role in bone metabolism. Specifically, it has been found to suppress the formation and function of osteoclasts, which are the cells responsible for bone resorption. nih.govresearchgate.net This effect is particularly relevant in the context of osteolytic diseases characterized by excessive osteoclast activity. nih.gov

The mechanism of this inhibition involves the interference with the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway, which is crucial for osteoclast differentiation. nih.govresearchgate.net Latanoprost was found to inhibit the RANKL-induced phosphorylation of several key intracellular signaling molecules, including ERK, AKT, JNK, and p38. nih.gov

Following this inhibition of the upstream MAP kinase cascade, latanoprost also suppresses the c-fos/NFATc1 pathway. nih.gov c-Fos and NFATc1 are critical transcription factors for the expression of genes that define the osteoclast phenotype, such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K. nih.govnih.gov By downregulating this pathway, latanoprost effectively reduces the differentiation of precursor cells into mature osteoclasts and diminishes their bone-resorbing function. nih.govresearchgate.net In vivo studies using a lipopolysaccharide-induced murine calvaria osteolysis model have corroborated these in vitro findings, showing that administration of latanoprost can reverse bone loss. nih.gov

Signaling Pathway/MoleculeEffect of LatanoprostReference
RANKL-induced OsteoclastogenesisSuppressed nih.govresearchgate.net
ERK, AKT, JNK, p38 CascadeInhibited nih.gov
c-fos/NFATc1 PathwayInhibited nih.gov
Osteoclast Marker Genes (TRAP, Cathepsin K)Inhibited mRNA expression nih.gov

Cellular and Tissue-Level Responses in Pre-clinical Models (In Vitro and Ex Vivo)

Effects on Ciliary Smooth Muscle Relaxation and Contraction

The effect of latanoprost acid on ciliary smooth muscle tone is a subject of some debate in the scientific literature, with studies reporting varied effects. One of the proposed mechanisms for increased uveoscleral outflow is the relaxation of the ciliary smooth muscle. nih.gov

However, direct experimental evidence presents a more complex picture. Studies on isolated cat iris sphincter smooth muscle have shown that latanoprost induces contraction in a concentration-dependent manner. researchgate.net Similarly, research on isolated rhesus monkey ciliary muscles found that latanoprost-free acid did not significantly alter the electrically evoked contractile response, suggesting a lack of a direct contractile or relaxing effect under those experimental conditions. arvojournals.org Another study also reported that latanoprost did not affect contraction evoked by field stimulation. arvojournals.org In contrast, a clinical case report suggested a relaxation of the ciliary body muscles following latanoprost treatment. researchgate.net These seemingly contradictory findings may be due to differences in species, experimental models (in vitro vs. in vivo), and the specific muscle tissue being studied (ciliary muscle vs. iris sphincter).

Investigations on Uveoscleral Outflow Pathway Mechanisms in Animal Models

A substantial body of evidence from preclinical studies, primarily in animal models such as monkeys, points to the enhancement of the uveoscleral outflow pathway as the principal mechanism by which latanoprost acid lowers intraocular pressure. nih.govnih.govfrontiersin.orgdroracle.aipatsnap.comnih.gov This pathway allows for the drainage of aqueous humor through the interstitial spaces of the ciliary muscle and out through the sclera. frontiersin.org

The increased outflow is attributed to the remodeling of the extracellular matrix within the ciliary muscle, as detailed in section 4.2.4. nih.gov Histological examinations of monkey eyes treated with latanoprost have revealed enlarged tissue spaces within the ciliary muscle, which is consistent with the ECM remodeling hypothesis. nih.gov This structural change is believed to lower the resistance to aqueous humor outflow through this unconventional route. nih.govfrontiersin.org

Research on Aqueous Humor Outflow through Trabecular Meshwork and Schlemm's Canal

While the primary effect of latanoprost acid is on the uveoscleral outflow, its impact on the conventional outflow pathway, which includes the trabecular meshwork and Schlemm's canal, has also been investigated. The findings in this area are less consistent than those for the uveoscleral pathway. nih.gov Some studies in cultured human anterior segments have shown that latanoprost can significantly increase outflow facility through the trabecular pathway. nih.gov This was accompanied by histological changes such as focal detachment and loss of Schlemm's canal endothelial cells and underlying extracellular matrix. nih.gov Other research, however, suggests that latanoprost has little to no effect on trabecular outflow. arvojournals.org

It is important to distinguish the action of latanoprost acid from that of latanoprostene bunod, a nitric oxide (NO)-donating prostaglandin analog. nih.govnih.govsemanticscholar.orgresearchgate.net Latanoprostene bunod is a prodrug that metabolizes into latanoprost acid and a nitric oxide-donating moiety. frontiersin.orgresearchgate.net This compound has a dual mechanism of action: the latanoprost acid component enhances uveoscleral outflow, while the released nitric oxide acts on the trabecular meshwork and Schlemm's canal to increase conventional outflow. nih.govnih.govresearchgate.net The nitric oxide component is thought to induce relaxation of the trabecular meshwork cells, thereby reducing resistance to aqueous humor outflow through this pathway. semanticscholar.orgresearchgate.net Therefore, the significant effect of latanoprostene bunod on the conventional outflow pathway is primarily attributed to its NO-donating properties rather than to the latanoprost acid itself. researchgate.net

Stimulation of Melanin Production in Melanocytes (e.g., in monkey iris cells)

Latanoprost has been observed to increase pigmentation in the iridial melanocytes of primates. nih.gov This phenomenon indicates that melanocytes in the adult iris are capable of producing melanin. nih.gov Research involving the topical application of latanoprost to one eye of cynomolgus monkeys, with the other eye serving as a control, demonstrated a clear increase in iris pigmentation in the treated eye within the first three months for some of the animals. nih.gov

Prevention of Lipopolysaccharide (LPS)-induced Bone Destruction in Animal Models

Latanoprost has demonstrated a protective effect against bone destruction in animal models of inflammation. nih.gov In a murine calvaria osteolysis model, where bone loss is induced by lipopolysaccharide (LPS), the administration of latanoprost was found to reverse the bone destruction. nih.govresearchgate.net LPS is a component of gram-negative bacteria that can stimulate an inflammatory response leading to bone resorption. nih.govresearchgate.netmcmaster.ca

The mechanism behind this protective effect involves the inhibition of osteoclasts, the cells responsible for bone resorption. nih.gov In vitro studies accompanying the animal model research showed that latanoprost suppressed the formation of osteoclasts (osteoclastogenesis) in a dose-dependent manner. nih.govresearchgate.net It also reduced the function of existing osteoclasts, as indicated by smaller resorption pit areas. nih.gov Latanoprost achieved this by inhibiting the RANKL-induced ERK, AKT, JNK, and p38 signaling pathways, which in turn affects the c-fos/NFATc1 pathway crucial for osteoclast development and function. nih.gov This suggests latanoprost attenuates bone loss by directly inhibiting the formation and activity of bone-resorbing cells. nih.govresearchgate.net

Pre-clinical Pharmacokinetic Research of Latanoprost Acid (Excluding Human Studies)

Corneal Absorption and Hydrolysis of Prodrug (Latanoprost to Latanoprost Acid)

Latanoprost is an isopropyl ester prodrug, a formulation that enhances its absorption through the cornea. nih.govdrugbank.comnih.gov Once topically administered to the eye, it readily penetrates the cornea due to its lipophilic nature. drugbank.com Within the cornea, the prodrug is rapidly and completely hydrolyzed by native esterase enzymes into its biologically active form, latanoprost acid. nih.govnih.govsemanticscholar.org This activation process is crucial for its pharmacological activity. nih.gov

Following administration in animal models, the highest concentrations of latanoprost acid are found in the anterior tissues of the eye, particularly the cornea and the aqueous humor. tandfonline.com Studies in rabbits show that after a single drop, the cornea is the tissue with the highest level of latanoprost acid. tandfonline.com The conversion of the prodrug to the active acid is efficient, and no intact latanoprost was found in the plasma of cynomolgus monkeys after repeated topical administration, indicating a rapid and complete hydrolysis upon absorption. semanticscholar.org

Systemic Metabolism and Elimination Pathways (e.g., hepatic beta-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites, renal excretion)

The small portion of latanoprost acid that reaches the systemic circulation undergoes extensive metabolism, primarily in the liver. nih.govdrugbank.com The main metabolic pathway is fatty acid β-oxidation, a common process for breaking down fatty acids. nih.govnih.gov This process shortens the molecule, resulting in the formation of the primary metabolites: 1,2-dinor latanoprost acid and 1,2,3,4-tetranor latanoprost acid. nih.govdrugbank.comsemanticscholar.orgresearchgate.net

Following hepatic metabolism, these inactive metabolites are primarily eliminated from the body via the kidneys and excreted in the urine. drugbank.comnih.gov In a study on cynomolgus monkeys, the majority of the administered dose's radioactivity was recovered in the urine, with a smaller amount eliminated in the feces. semanticscholar.org The elimination of latanoprost acid from plasma is rapid; in monkeys, the elimination half-life was estimated to be around 13 minutes. semanticscholar.org

Comparative Pharmacokinetic Profiles of Novel Formulations in Animal Models

Research in animal models has been conducted to compare the pharmacokinetic profiles of different latanoprost formulations. These studies aim to understand how excipients, such as preservatives, affect the drug's bioavailability.

One study in Dutch Belted rabbits compared three 0.005% latanoprost formulations: a preservative-free and surfactant-free solution (Formulation A), the same solution with 0.02% benzalkonium chloride (BAC) (Formulation B), and a preservative-free formulation containing Macrogolglycerol hydroxystearate 40 (MGHS 40) (Formulation C). arvojournals.org The results showed that the presence or absence of BAC did not significantly influence the pharmacokinetic profile, with Formulations A and B showing similar concentrations of latanoprost acid in the aqueous humor and iris-ciliary body. arvojournals.org However, Formulation C, containing MGHS 40, resulted in significantly lower absorption. arvojournals.org

Another study in New Zealand White rabbits compared a BAC-free latanoprost formulation with a reference formulation containing BAC. The plasma and ocular tissue pharmacokinetic parameters were found to be comparable between the two. researchgate.netnih.gov

Interactive Data Table: Comparative Pharmacokinetics in Rabbits

Below is a summary of key pharmacokinetic parameters from a comparative study of different latanoprost formulations in the aqueous humor (AH) and iris-ciliary body (ICB) of Dutch Belted rabbits. arvojournals.org

FormulationTissueCmax (Max Concentration)AUC (Total Exposure)Tmax (Time to Max Concentration)
A (Preservative-Free, Surfactant-Free)AHHigh521 ng/mL.h2h
A (Preservative-Free, Surfactant-Free)ICBHigh300 ng/g.h0.5-1h
B (with 0.02% BAC)AHHigh470 ng/mL.h2h
B (with 0.02% BAC)ICBHigh269 ng/g.h0.5-1h
C (Preservative-Free, with MGHS 40)AHLow210 ng/mL.h2h
C (Preservative-Free, with MGHS 40)ICBLow97 ng/g.h0.5-1h

Advanced Drug Delivery Systems and Formulation Science Research for Latanoprost Acid

Nanotechnology-Based Delivery Approaches

Nanotechnology offers sophisticated platforms to improve the delivery of latanoprost (B1674536) acid to target ocular tissues. These systems can protect the drug from degradation, increase its solubility, and enhance its residence time on the ocular surface, thereby improving its therapeutic efficacy.

Nanoemulsions are drug delivery systems composed of oil, water, and surfactants, forming droplets on the nanometer scale (typically 20-500 nm) nih.gov. They are particularly suitable for solubilizing lipophilic drugs like latanoprost researchgate.net.

Cationic Nanoemulsions: A significant area of research involves preservative-free cationic nanoemulsions. These formulations are designed to optimize interaction with the ocular surface researchgate.net. The Novasorb® technology, for example, is a cationic nanoemulsion platform that mimics the tear film's attributes researchgate.net. The positive charge of the oil droplets is achieved through cationic agents, which promotes electrostatic interaction with the negatively charged mucins covering the corneal and conjunctival epithelium researchgate.net. This interaction helps to increase the spreading and residence time of the formulation on the eye's surface researchgate.net.

Studies comparing a preservative-free latanoprost cationic emulsion to a conventional solution containing the preservative benzalkonium chloride (BAK) found that both formulations had an equivalent efficacy profile in lowering intraocular pressure (IOP) in animal models researchgate.net. However, the cationic emulsion demonstrated an improved ocular tolerance profile, with a significantly lower incidence of conjunctival hyperemia researchgate.net. Pharmacokinetic analysis showed that while both formulations delivered similar concentrations of latanoprost free acid to the aqueous humor, the cationic emulsion appeared to have a slower elimination rate from ocular tissues, suggesting a longer residence time nih.gov.

Preservative-Free Formulations: The development of preservative-free formulations is a key goal, as preservatives like BAK can induce ocular surface toxicity and contribute to ocular surface disease (OSD) in glaucoma patients researchgate.netnih.gov. Cationic nanoemulsions provide an effective vehicle for preservative-free latanoprost, improving tear film stability and possessing anti-inflammatory properties that can help restore a healthy ocular surface environment researchgate.netnih.gov.

One study characterized a stable, mucoadhesive nanoemulsion of latanoprost containing hyaluronic acid (HA). Dynamic Light Scattering and Electrophoretic Mobility measurements demonstrated a particle size of 10±2 nm. The addition of HA increased the negative Z-potential from under -4mV to approximately -15mV, indicating the binding of HA to the delivery system and conferring mucoadhesive properties that can enhance ocular penetration arvojournals.org.

Formulation TypeKey ComponentsParticle SizeZeta PotentialKey Research FindingReference
Cationic Nanoemulsion (Preservative-Free)Oil droplets with a positive surface chargeNot SpecifiedPositiveEquivalent IOP reduction to BAK-preserved solution with improved ocular tolerance. researchgate.net
Mucoadhesive NanoemulsionMedium Chain Triglycerides, VIT E TPGS, Hyaluronic Acid (HA)10 ± 2 nm~ -15mV (with HA)HA binds to the nanoemulsion, providing mucoadhesive properties for enhanced penetration. arvojournals.org

Biodegradable nanoparticles serve as effective carriers for sustained ocular drug delivery, offering controlled release and improved bioavailability.

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is an FDA-approved polymer widely used for creating biodegradable drug delivery systems due to its excellent biocompatibility nih.govnih.gov. Latanoprost can be encapsulated within PLGA microparticles or nanoparticles to achieve prolonged release arvojournals.orgnih.gov. Research has shown that latanoprost-loaded PLGA nanoparticles can stay in the eye longer, releasing the drug in a sustained manner nih.gov. One study encapsulated latanoprost in PLGA microparticles, which were then suspended in a hydrogel depot. This system delivered latanoprost acid into the aqueous humor in a sustained fashion for up to 9 weeks after a single subconjunctival injection arvojournals.org. Another approach used noninvasive, skin-attached electrodes for iontophoretic delivery of latanoprost-loaded PLGA nanoparticles into eye tissues, extending the drug's efficacy for more than 7 days with a single administration nih.gov.

Hyaluronic Acid-Chitosan Systems: Nanoparticle systems combining hyaluronic acid (HA) and chitosan (B1678972) (CS) have been developed to leverage the unique properties of these polymers for ocular delivery arvojournals.orgnih.gov. Chitosan is a polycationic, mucoadhesive polymer that can bind to the negatively charged corneal mucus, enhancing drug bioavailability researchgate.net. Hyaluronic acid is a naturally occurring anionic glycosaminoglycan with biocompatible and mucoadhesive characteristics that can interact with the ocular epithelium arvojournals.orgnih.gov. HA also selectively binds to CD44 receptors on corneal and conjunctival epithelial cells, which can improve cellular targeting arvojournals.orgnih.gov.

A study evaluating a hyaluronic acid-chitosan-latanoprost linked nanoparticle (HA-CS-latanoprost link NP) formulation in albino rabbits found it to be more effective at reducing IOP than latanoprost alone arvojournals.orgnih.gov. The HA-CS-latanoprost formulation achieved a 29% mean daily IOP reduction compared to 24% for a plain latanoprost solution arvojournals.orgnih.gov. This enhanced effect is attributed to the mucoadhesive properties of the polymers, which allow for greater drug accumulation in the corneal epithelium arvojournals.orgnih.gov.

Nanoparticle SystemPolymers UsedMechanism of ActionKey Research FindingReference
PLGA Microparticles in HydrogelPoly(lactic-co-glycolic acid)Slow hydrolytic degradation of microparticles releases the drug over time.Sustained release of latanoprost acid into the aqueous humor for up to 9 weeks. arvojournals.org
HA-Chitosan NanoparticlesHyaluronic Acid (HA), Chitosan (CS)Mucoadhesion via CS and HA; cellular targeting via HA binding to CD44 receptors.Achieved a significantly greater IOP reduction (29%) compared to plain latanoprost (24%). arvojournals.orgnih.gov

Increasing the residence time of a drug formulation on the ocular surface is critical for improving its absorption and efficacy. Several strategies are employed in advanced delivery systems for latanoprost acid.

Mucoadhesion: This is a primary strategy that involves using polymers that can adhere to the mucus layer of the eye.

Chitosan: As a polycationic polymer, chitosan exhibits strong mucoadhesive properties due to its electrostatic interaction with the negatively charged sialic acid residues in mucin wisdomlib.orgresearchgate.net.

Hyaluronic Acid: HA is a mucoadhesive polymer that enhances adhesion and can also provide a synergistic effect when combined with chitosan nih.govtandfonline.com. The combination of HA and chitosan allows for greater drug accumulation and transport into the anterior segment of the eye arvojournals.orgnih.gov.

Electrostatic Attraction: Cationic nanoemulsions, such as the Novasorb® technology, are specifically designed to leverage electrostatic forces. The positively charged surface of the emulsion droplets binds to the negatively charged mucins on the corneal and conjunctival surfaces, which increases the formulation's residence time and allows for better drug delivery researchgate.net.

Receptor-Mediated Targeting: Hyaluronic acid's ability to selectively bind to CD44 and hyaluronan receptors, which are present on corneal and conjunctival epithelial cells, represents a more targeted approach to enhancing adhesion and cellular uptake arvojournals.orgnih.govresearchgate.net. This specific interaction can improve the cellular targeting of the drug delivery system arvojournals.orgnih.gov.

Sustained and Controlled Release Systems

Sustained and controlled release systems are designed to deliver latanoprost acid over extended periods, from days to months, thereby reducing the need for daily eye drop administration and improving patient compliance.

Solid biodegradable implants offer a promising avenue for long-term, controlled drug release. One study proposed a universal model for a solid biodegradable formulation based on a terpolymer, poly(l-lactide-co-glycolide-co-trimethylene carbonate) or P(l-LA:GA:TMC), which possesses shape memory properties mdpi.com. This formulation was designed for various administration routes, including intraconjunctival and subconjunctival mdpi.com.

The research found that latanoprost was released from this matrix over 113 days in a tri-phasic, sigmoidal pattern without an initial burst effect mdpi.com. The release profile was characterized by a relatively long second phase, during which changes in the material's glass transition temperature and molecular weight were observed mdpi.com. Scanning electron microscopy indicated that surface erosion was the predominant degradation mechanism mdpi.com.

Furthermore, the study investigated the effect of electron beam (EB) irradiation on the formulation. EB irradiation was found to decrease the initial molecular weight, increase water uptake, and accelerate the release of latanoprost, which could be beneficial for eliminating the need for supplemental eye drops at the beginning of treatment mdpi.com.

Degradation and Release Characteristics of P(l-LA:GA:TMC)-Latanoprost Matrix mdpi.com
ParameterInitial State (Day 0)During DegradationKey Observation
Release ProfileNo burst releaseTri-phasic, sigmoidal patternSustained release over 113 days.
Molecular Weight (Mn)Decreases with degradationEB irradiation lowers initial MnLower Mn correlates with faster release.
Water Uptake (WU)Increases over timeEB irradiation increases WUHigher water uptake facilitates degradation and release.
Weight Loss (WL)Gradual increaseCorrelates with drug releaseIndicates matrix degradation over time.

Various methodologies are being explored to extend the duration of latanoprost acid's therapeutic action within ocular tissues, aiming to move beyond daily dosing regimens.

Biodegradable Nanosheets: A multilayered biodegradable nanosheet composed of chitosan and sodium alginate has been developed as a novel drug delivery system arvojournals.orgarvojournals.orgnih.gov. In one study, a 2.5 μg/cm² latanoprost-loaded nanosheet applied to the cornea provided significant IOP reduction for up to 7 days arvojournals.orgarvojournals.orgnih.gov. Pharmacokinetic analysis in rabbits showed that latanoprost acid was detectable in the aqueous humor for up to 6 days after the application of this nanosheet, whereas with conventional eye drops, it was detected only 2 hours post-instillation arvojournals.orgarvojournals.org.

In Situ Forming Hydrogels: These systems are administered as a liquid that gels upon injection into the target tissue, forming a drug depot. A study involving latanoprost-loaded PLGA microparticles suspended in a cross-linkable hydrogel demonstrated sustained delivery of latanoprost free acid into the aqueous humor for as long as 9 weeks following a single subconjunctival injection arvojournals.org.

Collagen-Based Depots: In vitro studies have measured the release of latanoprost from in situ polymerizing collagen gels and solid collagen wafers arvojournals.org. These depots, intended for subconjunctival implantation or injection, demonstrated sustained release of latanoprost for over 30 days arvojournals.org.

These diverse approaches, from nanotechnology-based surface modifications to solid biodegradable implants, represent the forefront of research aimed at optimizing the delivery and efficacy of latanoprost acid for glaucoma management.

Studies on Reducing Drug Elimination Rate via Engineered Delivery Systems

Conventional ophthalmic solutions of latanoprost acid are often subject to rapid precorneal elimination, which can limit their therapeutic efficacy. To address this, research has focused on developing engineered delivery systems that can prolong the residence time of the drug on the ocular surface and provide sustained release. These systems aim to reduce the frequency of administration and improve patient compliance. asiapharmaceutics.info

One area of investigation involves the use of nanocarriers, such as liposomes, niosomes, and nanoparticles. asiapharmaceutics.infowisdomlib.org These vesicular systems can encapsulate latanoprost acid, protecting it from rapid degradation and clearance. For instance, latanoprost-loaded niosomal gels have been shown to offer sustained drug release, potentially reducing the dosing frequency compared to conventional eye drops. asiapharmaceutics.info Similarly, liposomal formulations have been developed to enhance the ocular bioavailability of latanoprost. researchgate.net

Another approach is the development of in-situ gelling systems. These formulations are administered as a liquid but transform into a gel upon contact with the eye's physiological conditions, such as temperature and pH. This gel matrix can then release the entrapped latanoprost acid in a controlled manner over an extended period.

Furthermore, drug-eluting contact lenses and ocular inserts represent another frontier in reducing drug elimination. These devices are designed to release a steady amount of latanoprost acid directly onto the cornea, bypassing the rapid clearance mechanisms of the eye. Research into biodegradable polymers for these inserts aims to provide sustained drug delivery for weeks or even months. ophthalmologymanagement.com

Table 1: Examples of Engineered Delivery Systems for Latanoprost Acid

Delivery SystemCarrier MaterialProposed Advantage
Niosomal GelNon-ionic surfactantsExtended drug release, increased patient compliance asiapharmaceutics.info
LiposomesPhospholipidsEnhanced drug penetration and bioavailability researchgate.net
NanoparticlesBiodegradable polymersSustained release and corneal adhesion wisdomlib.org
Intrascleral ImplantsBiocompatible materialsLong-term drug release (e.g., over 84 days) asiapharmaceutics.info
Contact LensesHydrogels, SiliconeContinuous and sustained drug delivery to the tear fluid asiapharmaceutics.info

Targeted Delivery to Specific Ocular Compartments (e.g., Ciliary Body, Anterior Chamber Angle)

The primary sites of action for latanoprost acid to lower intraocular pressure (IOP) are the ciliary body and the trabecular meshwork in the anterior chamber angle, where it increases uveoscleral outflow. nih.gov Therefore, developing delivery systems that can specifically target these tissues is of great interest to enhance therapeutic efficacy and reduce potential side effects in other parts of the eye.

Research in this area is exploring the use of mucoadhesive polymers and targeted nanocarriers. Mucoadhesive formulations can increase the contact time of the drug with the cornea and conjunctiva, which may lead to higher concentrations of latanoprost acid in the aqueous humor and subsequently in the ciliary body and anterior chamber angle. nih.gov

Nanoparticulate systems can be engineered with specific surface properties to enhance their penetration through the corneal and conjunctival epithelia. researchgate.net By modifying the size, charge, and surface chemistry of nanoparticles, it may be possible to influence their distribution within the anterior segment of the eye, leading to higher accumulation in the target tissues.

Intracameral implants are a more direct approach to targeted delivery. These are tiny, biodegradable devices that are injected into the anterior chamber of the eye. ophthalmologymanagement.comentokey.com These implants can be positioned in the iridocorneal angle, releasing latanoprost acid directly at its site of action over a prolonged period. ophthalmologymanagement.com This method ensures that a high concentration of the drug reaches the ciliary body and trabecular meshwork while minimizing exposure to other ocular tissues. Studies on similar prostaglandin (B15479496) analogues, like bimatoprost (B1667075), have demonstrated the potential of such implants to provide sustained IOP reduction for several months. ophthalmologymanagement.com

Research into Multi-Drug Delivery Systems Combining Different Ocular Hypotensive Agents

In many cases of glaucoma, monotherapy with a single ocular hypotensive agent is insufficient to achieve the target intraocular pressure. This necessitates the use of combination therapy with drugs that have different mechanisms of action. nih.gov Multi-drug delivery systems that can release two or more different drugs from a single formulation offer the potential to simplify treatment regimens and improve patient adherence.

Latanoprost acid is often used in combination with other classes of glaucoma medications, such as beta-blockers (e.g., timolol), carbonic anhydrase inhibitors, and adrenergic agonists. nih.gov Research is underway to develop co-loaded delivery systems, such as nanoparticles, liposomes, and in-situ gels, that can encapsulate and release both latanoprost acid and another hypotensive agent in a controlled manner.

For example, studies have explored the co-delivery of latanoprost and timolol (B1209231) using micelles-laden contact lenses. In vivo studies have shown that such systems can provide sustained release of both drugs into the tear fluid for an extended period. asiapharmaceutics.info The development of fixed-dose combination eye drops has already demonstrated the clinical benefit of combining latanoprost with timolol. Advanced multi-drug delivery systems aim to further improve upon this by providing sustained and potentially synergistic effects.

The rationale behind these multi-drug systems is to target different pathways involved in aqueous humor dynamics simultaneously. While latanoprost acid primarily increases uveoscleral outflow, other agents may decrease aqueous humor production or increase trabecular outflow. nih.govnih.gov By combining these mechanisms in a single delivery platform, it may be possible to achieve a more potent and sustained IOP-lowering effect.

Table 2: Examples of Combination Therapies with Latanoprost

Combination AgentMechanism of Action
Timolol (Beta-blocker)Reduces aqueous humor production nih.gov
Pilocarpine (Cholinergic agonist)Increases trabecular outflow nih.gov
Acetazolamide (Carbonic anhydrase inhibitor)Reduces aqueous humor production nih.gov
Dipivefrin (Adrenergic agonist)Mixed effect on aqueous humor dynamics nih.gov

Structure Activity Relationship Sar Studies of Latanoprost Acid Derivatives

Impact of Stereochemical and Substituent Modifications on FP Receptor Affinity and Selectivity

The therapeutic efficacy of latanoprost (B1674536) acid, a prostaglandin (B15479496) F2α analog, is intrinsically linked to its high affinity and selectivity for the prostanoid F (FP) receptor. medchemexpress.com Structure-activity relationship studies have been pivotal in elucidating the molecular features crucial for this interaction. Modifications to the prostanoid backbone, the fatty acid side chain, and the double bond configuration all significantly influence receptor binding and pharmacological activity. blogspot.com

One of the most significant modifications in the development of latanoprost was the substitution of the omega-chain with a phenyl group. nih.gov This alteration was found to enhance the therapeutic index compared to the parent compound, PGF2α. nih.gov Specifically, placing the benzene (B151609) ring at the C-17 position proved optimal for potent biological activity. nih.gov Latanoprost acid's structure as 13,14-dihydro-17-phenyl-18,19,20-trinor PGF2α underscores the importance of this phenyl substituent. nih.gov

The stereochemistry of the molecule is also critical. The specific Z-configuration of the double bond in the heptenoate side chain is a key determinant for effective receptor binding and activity. blogspot.com Furthermore, latanoprost acid is a more selective FP receptor agonist than PGF2α, with less "spillover" activity on other prostanoid receptors like EP₁, EP₃, and TP receptors, which contributes to its favorable therapeutic profile. arvojournals.org While latanoprost acid demonstrates a high affinity for the FP receptor, it also shows some functional activity at the EP₁ receptor. nih.gov However, its selectivity for the FP receptor is a defining characteristic when compared to other prostaglandin analogs. arvojournals.orgnih.gov

CompoundFP Receptor Binding Affinity (Ki, nM)FP Receptor Potency (EC50, nM)EP1 Receptor Potency (EC50, nM)
Travoprost (B1681362) Acid 351.4 - 3.6>9540
Bimatoprost (B1667075) Acid 832.8 - 3.82.7
Latanoprost Acid 9832 - 124119

This table presents comparative data on the receptor binding affinity and functional potency of various prostaglandin analog acids. Data sourced from Sharif et al. (2003) nih.gov.

Development of Hybrid Molecules (e.g., Latanoprostene Bunod with Nitric Oxide Donating Moiety)

To further enhance the therapeutic effects of latanoprost acid, researchers have developed hybrid molecules that incorporate a second pharmacologically active moiety. A prominent example is latanoprostene bunod (LBN), a novel compound that links latanoprost acid to a nitric oxide (NO)-donating moiety. nih.govnih.gov This single-molecule, dual-action approach is designed to target multiple pathways involved in regulating aqueous humor dynamics. patsnap.comresearchgate.net Following administration, LBN is rapidly metabolized into two active components: latanoprost acid and butanediol (B1596017) mononitrate, the NO-donating entity. nih.govnih.gov

The innovative design of latanoprostene bunod results in a dual mechanism of action that lowers intraocular pressure more effectively than latanoprost acid alone. nih.govnih.gov The two active metabolites target the two primary aqueous humor outflow pathways:

Uveoscleral Outflow: The latanoprost acid metabolite acts as a selective FP receptor agonist. patsnap.com Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which enhances the outflow of aqueous humor through the uveoscleral, or unconventional, pathway. nih.govnih.gov

Trabecular Meshwork Outflow: The butanediol mononitrate metabolite releases nitric oxide (NO). nih.gov This NO component enhances aqueous humor outflow through the trabecular meshwork and Schlemm's canal, known as the conventional pathway. researchgate.netnih.gov NO induces relaxation of the trabecular meshwork cells, which increases the permeability and facility of outflow through this primary drainage system. patsnap.comresearchgate.net

By simultaneously increasing outflow through both the uveoscleral and trabecular meshwork pathways, latanoprostene bunod provides a comprehensive approach to managing intraocular pressure. patsnap.comresearchgate.net

The contribution of the nitric oxide pathway is central to the enhanced efficacy of latanoprostene bunod. In physiological systems, NO is a critical signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). nih.govamegroups.org This process converts L-arginine into citrulline and NO. nih.gov

The NO-donating moiety of latanoprostene bunod bypasses the need for endogenous NOS synthesis to exert its effect. researchgate.net The released NO activates the soluble guanylyl cyclase-cyclic guanosine (B1672433) monophosphate (sGC-cGMP) signaling pathway within the cells of the trabecular meshwork. nih.govpatsnap.com This activation leads to increased levels of cGMP, which in turn causes cytoskeletal relaxation of the trabecular meshwork and Schlemm's canal cells, thereby increasing conventional aqueous humor outflow. nih.govpatsnap.comnih.gov The increase in cGMP levels in the aqueous humor following administration of latanoprostene bunod provides evidence of this mechanism. nih.govnih.gov

Exploration of Chemical Modifications for Enhanced Corneal Penetration of Latanoprost Acid

Latanoprost acid, the biologically active form of the drug, has limited ability to penetrate the cornea. ncats.io To overcome this barrier, a key chemical modification was implemented: the esterification of the carboxylic acid group to create an isopropyl ester prodrug, known as latanoprost. nih.govresearchgate.net

This modification significantly increases the lipophilicity of the molecule, which facilitates its absorption through the cornea. drugbank.com Once it has passed through the cornea, endogenous esterase enzymes in the eye rapidly hydrolyze the isopropyl ester, converting the prodrug back into its active form, latanoprost acid. nih.govresearchgate.net This prodrug strategy is a crucial element for the effective topical delivery of the medication. Applying latanoprost acid directly is less effective due to its poorer corneal penetration. ncats.io

Future Directions and Emerging Research Areas in Latanoprost Acid Arginine Research

Development of Novel and Green Synthetic Routes for Improved Purity and Scalability

The traditional synthesis of prostaglandins (B1171923) like latanoprost (B1674536) acid is often lengthy and complex. Current research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic strategies. A significant area of advancement is the use of organocatalysis, which avoids the use of expensive and often toxic metal catalysts. scitechdaily.com

The primary goals of these new synthetic routes are to enhance purity by minimizing the formation of isomers and related impurities, and to create scalable processes suitable for large-scale pharmaceutical manufacturing. ias.ac.ingoogle.com

Table 1: Comparison of Synthetic Routes for Latanoprost and its Precursors

Synthetic Strategy Key Features Advantages
Traditional Synthesis (e.g., Corey's Lactone based) Multi-step process (often >15 steps) using chiral precursors. Well-established and reliable for producing various prostaglandins.
Organocatalytic Synthesis Utilizes small organic molecules (e.g., proline) as catalysts. u-tokyo.ac.jpnih.gov Reduced number of steps (e.g., 7-8 steps), avoids toxic metals, high stereoselectivity. acs.org
Pot-Economical Synthesis Multiple reactions performed in a single vessel. nih.govrsc.org Increased efficiency, reduced solvent waste, simplified workflow. nih.gov
Chemoenzymatic Synthesis Employs enzymes for specific, highly selective transformations. unimi.it High stereoselectivity, mild reaction conditions, environmentally friendly.

Application of Advanced Analytical Techniques for Ultra-Trace Impurities and Metabolites

Ensuring the purity of Latanoprost acid arginine is critical for its therapeutic efficacy. The development of highly sensitive and specific analytical methods is crucial for identifying and quantifying ultra-trace level impurities that may arise during synthesis or degradation. High-Performance Liquid Chromatography (HPLC) with UV detection remains a common technique, but more advanced methods are emerging. nih.govakjournals.com

Reversed-phase HPLC (RP-HPLC) methods have been developed that can separate latanoprost from its known isomers and degradation products, such as 15-keto latanoprost and latanoprost acid itself (in the context of analyzing the prodrug). nih.govresearchgate.net To achieve the detection of ultra-trace metabolites in biological samples like plasma, researchers are turning to techniques like HPLC coupled with laser-induced fluorometry or tandem mass spectrometry (LC-MS/MS). nih.govsemanticscholar.org These methods offer extremely low limits of detection, reaching femtomolar levels, which is essential for pharmacokinetic studies and understanding the metabolic fate of the drug. nih.govresearchgate.net For instance, UHPLC-QQQ-MS/MS (Ultra-High-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry) has been successfully used for the simultaneous quantification of multiple prostaglandin (B15479496) metabolites in biological fluids. frontiersin.org

Table 2: Advanced Analytical Techniques in Latanoprost Acid Research

Technique Application Key Advantages
RP-HPLC with UV Detection Quantification of latanoprost and its major impurities in pharmaceutical formulations. nih.gov Robust, reliable, widely available.
HPLC with Chiral Columns Separation of stereoisomers of latanoprost. akjournals.com High selectivity for isomeric impurities.
LC-MS/MS Identification of unknown impurities and quantification of metabolites in biological matrices. semanticscholar.orgnih.gov High sensitivity and specificity, structural elucidation capabilities.
UHPLC-QQQ-MS/MS Simultaneous and rapid quantification of multiple prostaglandin metabolites. frontiersin.org High throughput, low sample volume, excellent for metabolic profiling. frontiersin.org

Innovation in Ocular Delivery Strategies for Enhanced Bioavailability and Localized Action

A major challenge with topical ophthalmic drugs like latanoprost acid is their low bioavailability, as a significant portion of the administered dose is lost due to blinking and nasolacrimal drainage. To overcome this, extensive research is underway to develop novel drug delivery systems (DDS) that can provide sustained release and enhance corneal penetration. wisdomlib.org

Emerging strategies include nanotechnology-based carriers such as liposomes, niosomes, and polymeric nanoparticles. wisdomlib.orgnih.gov These carriers can encapsulate the drug, protecting it from degradation and improving its residence time on the ocular surface. nih.gov For example, latanoprost-loaded liposomes combined with hyaluronic acid have been shown to significantly increase the drug's bioavailability and prolong its hypotensive effect compared to conventional eye drops. nih.gov Other innovative approaches include biodegradable nanosheets, punctal plugs, and drug-eluting contact lenses, which are designed to release the drug slowly over days or even weeks, improving patient compliance. arvojournals.org

Table 3: Novel Ocular Delivery Systems for Latanoprost Acid

Delivery System Description Potential Benefits
Liposomes/Niosomes Vesicular carriers made of lipids or non-ionic surfactants that encapsulate the drug. wisdomlib.org Enhanced drug stability, improved corneal permeation, sustained release. asiapharmaceutics.info
Biodegradable Nanosheets Thin, flexible films containing the drug that are placed on the eye. arvojournals.org Prolonged drug release (up to 6 days in studies), potential for less frequent administration. arvojournals.org
Drug-Eluting Contact Lenses Soft contact lenses incorporating the drug within the lens matrix. wisdomlib.org Continuous drug delivery, improved patient convenience and compliance.
Punctal Plugs Small devices inserted into the tear duct that release the drug over an extended period. Long-term, sustained drug release, reducing the need for daily drops.
In Situ Gels Formulations that are liquid upon instillation but form a gel on the eye surface. wisdomlib.org Increased contact time with the cornea, sustained release.

Exploration of this compound in Other Non-Ocular Biological Pathways and Diseases

The biological activity of latanoprost acid is not confined to the eye. As an FP receptor agonist, it has the potential to influence various physiological processes. A particularly promising area of non-ocular research is in bone metabolism. Studies have shown that latanoprost can inhibit osteoclastogenesis, the formation of bone-resorbing cells. nih.gov

This effect is mediated through the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway. nih.govnih.gov Latanoprost was found to suppress RANKL-induced osteoclast formation by inhibiting the phosphorylation of several key kinases (ERK, AKT, JNK, and p38) and the subsequent expression of transcription factors c-fos and NFATc1, which are crucial for osteoclast differentiation. nih.govresearchgate.net These findings suggest that this compound could be a potential therapeutic agent for treating osteolytic bone diseases, such as osteoporosis. nih.gov Beyond bone health, preliminary research also points towards a potential neuroprotective role for latanoprost acid and its possible utility in metabolic disorders. researchgate.net

Table 4: Research Findings on Latanoprost Acid in Osteoclastogenesis

Target Pathway/Molecule Effect of Latanoprost Acid Implication
RANKL-induced Osteoclastogenesis Suppressed in a dose-dependent manner. nih.gov Inhibition of the formation of bone-resorbing cells.
MAPK Signaling (ERK, p38, JNK) Inhibited phosphorylation. nih.gov Disruption of key intracellular signals for osteoclast differentiation.
AKT Signaling Inhibited phosphorylation. nih.gov Interference with cell survival and proliferation pathways.
c-fos and NFATc1 Reduced mRNA and protein expression. nih.gov Downregulation of master transcription factors for osteoclastogenesis.
Bone Resorption Reduced osteoclastic resorption pit areas in vitro; reversed bone loss in vivo. nih.gov Potential treatment for osteolytic diseases.

Computational and Modeling Approaches for Rational Design of Latanoprost Acid Derivatives and Delivery Systems

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and development. These in silico approaches allow researchers to predict the properties of molecules and their interactions with biological systems, thereby accelerating the design of new drugs and delivery systems.

For this compound, molecular dynamics simulations are being used to understand how the drug interacts with ocular structures, such as the tear film lipid layer (TFLL). nih.gov These simulations provide molecular-level insights into how different formulations might act as a drug reservoir, facilitating prolonged release. nih.govresearchgate.net Modeling studies have also been used to analyze the metabolic pathways of latanoprost and to assess the relative stability and reactivity of its metabolites. scialert.net This information is vital for designing new latanoprost acid derivatives with improved pharmacokinetic profiles or enhanced activity. Furthermore, computational models can aid in the rational design of the novel drug delivery systems discussed previously, by simulating drug-carrier interactions and predicting release kinetics. nih.gov

Q & A

Basic Research Questions

Q. What validated experimental models are recommended for evaluating corneal permeation of Latanoprost acid arginine formulations?

  • Methodological Answer: Use a 3D corneal epithelial tissue model for in vitro studies, which replicates human corneal barrier properties and allows measurement of transepithelial electrical resistance (TEER) to assess tissue integrity . For in vivo testing, pigmented rabbits are recommended, with pharmacokinetic sampling of aqueous humor (AH) and iris–ciliary body (ICB) at intervals (0.5–24 h post-administration). These models show strong correlation in permeation profiles between in vitro and in vivo systems .

Q. How should pharmacokinetic parameters be calculated and compared across Latanoprost formulations?

  • Methodological Answer: Calculate AUC (area under the curve) using the linear trapezoidal method, Cmax (maximal concentration), and Tmax (time to Cmax) from mean tissue concentration data. Use two-way ANOVA with Fisher’s LSD test for group comparisons at each time point, avoiding repeated-measures corrections due to single-timepoint sampling per animal . Software like GraphPad Prism is recommended for statistical analysis .

Q. What are the standard analytical techniques for quantifying this compound in ocular tissues?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with phosphate buffer (2.3 mM 1-octanesulfonic acid sodium salt) is validated for detecting free acid concentrations. Ensure calibration against reference standards and account for matrix effects in AH and ICB samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in the role of preservatives (e.g., benzalkonium chloride, BAK) on Latanoprost bioavailability?

  • Methodological Answer: Conduct parallel in vitro and in vivo studies using diluted formulations (e.g., BAK ≤0.004%) to isolate permeability enhancement from cytotoxic effects. Compare TEER values (indicating epithelial tight junction integrity) with pharmacokinetic data (AUC, Cmax) to differentiate preservative-driven permeation from intrinsic formulation efficacy . For example, BAK at 0.02% showed no significant penetration enhancement in rabbits despite in vitro toxicity .

Q. What integrated approaches optimize formulation stability and efficacy for this compound?

  • Methodological Answer: Combine accelerated stability testing (e.g., thermal stress, pH variation) with functional assays such as corneal permeation coefficients (Papps) and FP receptor activation studies. Preservative-free (PF) formulations may require surfactant-free (SF) additives to maintain corneal penetration comparable to preserved formulations, as seen in Papps values (PF SF: 8.52 × 10⁻⁶ cm/s vs. PF: 3.14 × 10⁻⁶ cm/s) .

Q. How should researchers address conflicting data on Latanoprost’s ocular surface toxicity in preclinical models versus clinical observations?

  • Methodological Answer: Use murine dry-eye models with frequent dosing (e.g., 4× daily for 1–2 weeks) to simulate chronic exposure, measuring inflammatory markers (e.g., IL-6, TNF-α) and tear production. Compare results to clinical pharmacokinetic data (e.g., human AH half-life: 2.8 h) to reconcile transient tissue exposure in patients with sustained toxicity in animal models .

Q. What advanced mechanistic studies elucidate the dual action of Latanoprostene Bunod (NO-donating analogues)?

  • Methodological Answer: Employ dual-pathway assays: (1) FP receptor activation via cAMP modulation and (2) nitric oxide (NO)-mediated cGMP accumulation in cell lines (e.g., HEK293). Validate in vivo using laser-induced ocular hypertension models, comparing IOP reduction in cohorts treated with Latanoprostene Bunod versus latanoprost acid alone .

Methodological Best Practices

  • Data Contradiction Analysis: Replicate experiments across multiple models (e.g., 3D cornea, rabbits) and use meta-analysis to resolve discrepancies (e.g., BAK’s role in penetration vs. toxicity) .
  • Experimental Design: Include ≥6 independent replicates per group to ensure statistical power, and report arithmetic means ± SD for transparency .
  • Validation: Cross-reference in vitro permeation coefficients (Papps) with in vivo AUC values to confirm predictive validity of models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.